molecular formula C9H13ClN2O2 B1601345 3,5-Dimethoxy-benzamidine hydrochloride CAS No. 61416-81-7

3,5-Dimethoxy-benzamidine hydrochloride

Cat. No.: B1601345
CAS No.: 61416-81-7
M. Wt: 216.66 g/mol
InChI Key: JYCNBCYWSLQCFS-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-benzamidine hydrochloride is an organic compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring.

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxy-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, trypsin-like enzymes, and other serine proteases by binding to their active sites and inhibiting their activity . This interaction is crucial for studying the function of these enzymes and their role in various biological processes. Additionally, this compound is used in protein crystallography to prevent proteolytic degradation of proteins during crystallization .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting protease activity, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by this compound can lead to altered signaling pathways that depend on protease activity, such as those involved in inflammation and apoptosis . This compound’s impact on gene expression and cellular metabolism is also significant, as it can modulate the expression of genes involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of serine proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular function, as proteases play critical roles in various biological processes. Additionally, this compound may influence enzyme activity by altering the conformation of the enzyme or its active site.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to its degradation and reduced efficacy. Long-term effects on cellular function include sustained inhibition of protease activity, which can impact cell signaling and metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits protease activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs due to excessive inhibition of proteases. Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to protease activity and inhibition. It interacts with enzymes such as trypsin and other serine proteases, affecting their activity and, consequently, the metabolic pathways they regulate . This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy and function. This compound is transported across cell membranes via specific transporters or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, it can interact with various binding proteins that facilitate its distribution to specific cellular compartments or organelles. The localization and accumulation of this compound within cells are essential for its inhibitory effects on proteases.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteases and other biomolecules . It can also be found in other cellular compartments, such as the nucleus or mitochondria, depending on the presence of specific targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its inhibitory effects and overall function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzonitrile with hydrogen chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and solvents, followed by purification steps such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,5-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

    Benzamidine: The parent compound, benzamidine, shares a similar structure but lacks the methoxy groups.

    3,4-Dimethoxy-benzamidine: Another derivative with methoxy groups at different positions.

    4-Methoxy-benzamidine: A simpler derivative with a single methoxy group

Uniqueness: 3,5-Dimethoxy-benzamidine hydrochloride is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzamidine derivatives and valuable for specialized research applications .

Properties

IUPAC Name

3,5-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNBCYWSLQCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486480
Record name 3,5-Dimethoxy-benzamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61416-81-7
Record name 3,5-Dimethoxy-benzamidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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